molecular formula C10H13NO3 B3137040 Methyl 2-amino-2-(3-methoxyphenyl)acetate CAS No. 43189-19-1

Methyl 2-amino-2-(3-methoxyphenyl)acetate

Cat. No.: B3137040
CAS No.: 43189-19-1
M. Wt: 195.21 g/mol
InChI Key: KCVSBDOYFPXLAI-UHFFFAOYSA-N
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Description

Overview of α-Amino Acid Esters as Versatile Intermediates in Organic Synthesis

α-Amino acid esters are highly valued as intermediates in a multitude of organic transformations. The presence of both a nucleophilic amino group and an electrophilic ester carbonyl group on the same backbone allows for a wide range of chemical manipulations. They are fundamental in peptide synthesis, where the ester group provides a convenient handle for forming amide bonds. nih.gov Furthermore, these compounds serve as chiral synthons, enabling the stereoselective synthesis of complex molecules, which is of paramount importance in the development of pharmaceuticals and other bioactive compounds. nih.gov

The reactivity of α-amino acid esters can be finely tuned by the choice of protecting groups for the amino functionality and the nature of the ester itself. This versatility makes them indispensable tools for chemists aiming to construct intricate molecular architectures. nih.gov

The Significance of Substituted Phenylacetate (B1230308) Scaffolds in Chemical Research

The phenylacetate scaffold, a benzene (B151609) ring attached to an acetic acid moiety, is a common structural motif in many biologically active molecules and pharmaceutical agents. wikipedia.orgyoutube.com The substitution pattern on the phenyl ring plays a crucial role in modulating the biological activity and physicochemical properties of these compounds. nih.gov For instance, the introduction of a methoxy (B1213986) group, as seen in the target molecule, can significantly influence factors such as solubility, metabolic stability, and receptor binding affinity.

Substituted phenylacetate derivatives are integral to the synthesis of a wide range of pharmaceuticals, including anti-inflammatory drugs and antibiotics. youtube.comnbinno.com Their utility extends to being key intermediates in the preparation of more complex heterocyclic systems and natural product analogues. inventivapharma.com

Research Context of Methyl 2-amino-2-(3-methoxyphenyl)acetate within Contemporary Organic Chemistry

This compound, a specific substituted α-amino acid ester, embodies the characteristics of both the α-amino ester and the substituted phenylacetate scaffolds. Its structure, featuring a methoxy group at the meta-position of the phenyl ring, presents a unique electronic and steric environment. While specific research exclusively dedicated to this compound is not extensively documented in publicly available literature, its potential as a synthetic intermediate can be inferred from the broader context of related compounds.

It is a valuable building block for the synthesis of non-natural amino acids and peptidomimetics. The methoxy substituent can be a site for further chemical modification or can influence the conformational preferences of the molecule, which is a key consideration in drug design. The study of such molecules contributes to the expanding toolbox of organic chemists for creating novel compounds with desired properties.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C10H13NO3
Molecular Weight 195.22 g/mol
CAS Number (HCl salt) 327051-33-2
Appearance Predicted: Colorless to pale yellow liquid or solid
Solubility Predicted: Soluble in organic solvents like methanol (B129727), ethanol (B145695), and dichloromethane (B109758)

General Synthetic Approaches

While specific, detailed laboratory preparations for this compound are not readily found in peer-reviewed journals, its synthesis can be envisioned through well-established methodologies for preparing α-amino acids and their esters.

One of the most classical and versatile methods for the synthesis of α-amino acids is the Strecker synthesis . masterorganicchemistry.comwikipedia.org This reaction typically involves the treatment of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.comwikipedia.org For the target molecule, the synthesis would commence with 3-methoxybenzaldehyde (B106831).

Another powerful approach is the Ugi reaction , a one-pot multicomponent reaction that allows for the rapid assembly of α-amino acid derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.comnih.govbeilstein-journals.org This method is highly valued for its efficiency and the ability to generate molecular diversity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-(3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6,9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVSBDOYFPXLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283517
Record name Methyl α-amino-3-methoxybenzeneacetate
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Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43189-19-1
Record name Methyl α-amino-3-methoxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43189-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-amino-3-methoxybenzeneacetate
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URL https://comptox.epa.gov/dashboard/DTXSID101283517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 2 Amino 2 3 Methoxyphenyl Acetate

Established Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3-methoxyphenyl)acetate can likely be achieved through several established pathways, primarily involving the formation of the ester and the introduction of the amino group.

Direct Esterification and Amination Pathways

A straightforward approach to this compound would involve the direct esterification of 2-amino-2-(3-methoxyphenyl)acetic acid. This transformation is typically carried out by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. Common catalysts for this type of reaction include thionyl chloride (SOCl₂) or by generating HCl in situ from acetyl chloride in methanol. These reagents convert the carboxylic acid to a more reactive acyl chloride or ester, facilitating the reaction with methanol.

Another direct method involves the use of trimethylchlorosilane (TMSCl) in methanol. This system is known to efficiently esterify amino acids under mild conditions. The probable reaction scheme is as follows:

Reactants: 2-amino-2-(3-methoxyphenyl)acetic acid, Methanol

Reagent: Thionyl chloride or Trimethylchlorosilane

Product: this compound hydrochloride

The initial product is the hydrochloride salt, which can be neutralized to obtain the free amino ester.

Multi-Step Synthesis from Precursors

A multi-step synthesis would likely commence from a more readily available precursor such as 3-methoxybenzaldehyde (B106831). A common strategy for the synthesis of α-amino acids from aldehydes is the Strecker synthesis. In this multi-step process, 3-methoxybenzaldehyde would first be reacted with an amine source, such as ammonia (B1221849), and a cyanide source, typically sodium cyanide, to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the corresponding 2-amino-2-(3-methoxyphenyl)acetic acid. The final step would then be the esterification of this amino acid with methanol, as described in the direct esterification pathway.

An alternative multi-step approach could involve the conversion of a suitable precursor like 2-bromo-2-(3-methoxyphenyl)acetic acid methyl ester. The amino group could then be introduced via a nucleophilic substitution reaction, for example, using ammonia or a protected amine equivalent, followed by deprotection.

Stereoselective and Asymmetric Synthesis of Enantiopure this compound

The production of enantiomerically pure forms of this compound is crucial for many of its potential applications, particularly in pharmaceuticals. Several strategies in asymmetric synthesis can be applied to achieve this.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. For the synthesis of enantiopure α-amino acids, chiral auxiliaries such as Evans oxazolidinones or pseudoephedrine-based auxiliaries are commonly employed. nih.govharvard.edu

A plausible chiral auxiliary-based approach would involve attaching a chiral auxiliary to a glycine (B1666218) enolate equivalent. This chiral enolate would then be reacted with an electrophilic source of the 3-methoxyphenyl (B12655295) group. The presence of the chiral auxiliary would direct the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched 2-amino-2-(3-methoxyphenyl)acetic acid, which could then be esterified.

Asymmetric Catalytic Strategies (e.g., Transfer Hydrogenation, Hydroformylation)

Asymmetric catalysis offers a more efficient route to enantiopure compounds by using a small amount of a chiral catalyst to generate a large amount of a single enantiomer.

A prominent strategy for the synthesis of chiral α-amino esters is the asymmetric hydrogenation of a suitable prochiral precursor. For instance, the asymmetric transfer hydrogenation of methyl 2-imino-2-(3-methoxyphenyl)acetate, using a chiral transition metal catalyst (e.g., a ruthenium or rhodium complex with a chiral ligand), would be a direct method to produce one enantiomer of the target molecule in excess. The imine precursor can be synthesized from the corresponding α-keto ester, methyl 2-oxo-2-(3-methoxyphenyl)acetate.

While less common for this specific class of compounds, asymmetric hydroformylation of a 3-methoxystyrene derivative, followed by amination and esterification, could also be a potential, albeit more complex, pathway.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the molecule. If a chiral precursor containing a stereocenter is used, a new stereocenter can be introduced with a specific stereochemical relationship to the existing one.

For example, a diastereoselective alkylation of a chiral glycine enolate equivalent, where the chiral information is part of the ester group itself (derived from a chiral alcohol), could be employed. Reaction with a 3-methoxyphenyl halide in the presence of a base would lead to the formation of two diastereomers in unequal amounts. After separation of the desired diastereomer, cleavage of the chiral ester group and re-esterification with methanol would provide the enantiopure target compound.

Modern and Sustainable Synthetic Approaches

The synthesis of α-amino acid esters, such as this compound, has been significantly advanced by the adoption of modern and sustainable chemical methodologies. These approaches aim to improve efficiency, reduce environmental impact, and enhance product yields compared to traditional methods. Key innovations in this area include the use of microwave irradiation to accelerate reactions, the application of deep eutectic solvents as green reaction media, and the design of one-pot multicomponent reactions to increase atom economy and procedural simplicity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, higher yields, and improved product purities when compared to conventional heating methods. beilstein-journals.orgresearchgate.net The mechanism involves the direct heating of polar molecules by microwave irradiation, resulting in a rapid and uniform temperature increase throughout the reaction mixture. This technology has been successfully applied to various organic transformations, including the synthesis and esterification of amino acids. researchgate.netnih.gov

For the synthesis of compounds like this compound, microwave irradiation can be employed in the esterification of the parent amino acid, 2-amino-2-(3-methoxyphenyl)acetic acid. A one-pot, solventless approach using an alcohol and an acid catalyst under microwave irradiation can efficiently produce the desired ester, minimizing the need for hazardous solvents and lengthy procedures. nih.gov Research on the synthesis of related α-amino esters has demonstrated that microwave-assisted methods can complete reactions in minutes that would otherwise take several hours. beilstein-journals.orgnih.gov For instance, the synthesis of various heterocyclic compounds and substituted amino acids has shown significant rate enhancements and yield improvements. beilstein-journals.orgnih.gov

Table 1: Representative Conditions for Microwave-Assisted Synthesis of Amino Acid Esters Note: This table presents generalized conditions based on the synthesis of similar compounds, as specific data for this compound was not found.

ReactantsCatalystSolventPower (W)Time (min)Yield (%)Reference
α-Amino Acid, AlcoholMsOH or p-TsOHSolvent-free7020Satisfactory nih.gov
Asaronaldehyde, Malonic AcidPiperidine-AcOH--487 nih.gov
Aldehydes, Malononitrile, N-alkyl-2-cyanoacetamidesK₂CO₃EtOH-1581-94 beilstein-journals.org

Utilization of Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) represent a new class of green solvents that are gaining significant attention as alternatives to traditional volatile organic compounds. nih.govnih.gov DESs are typically formed by mixing a quaternary ammonium (B1175870) salt (hydrogen bond acceptor) with a hydrogen bond donor, such as amides, carboxylic acids, or alcohols. nih.govresearchgate.net This combination results in a mixture with a melting point significantly lower than that of its individual components. nih.govmdpi.com Key advantages of DESs include their low cost, low toxicity, biodegradability, low vapor pressure, and recyclability. nih.govresearchgate.net

In the context of synthesizing this compound, DESs can serve as both the solvent and catalyst, simplifying reaction procedures and reducing environmental impact. nih.govresearchgate.net Amino acid-based DESs, in particular, have been developed and used as effective and recyclable organocatalysts for various organic transformations. nih.gov These solvents are compatible with multicomponent reactions, which are often used to synthesize complex molecules like α-amino acids. researchgate.netmorressier.com The use of DESs can enhance reaction rates and yields while facilitating easier product separation. While specific studies on the synthesis of this compound in DESs are not prevalent, the principles established for other multicomponent reactions in these green solvents suggest a high potential for applicability. researchgate.netmorressier.com

Table 2: Examples of Deep Eutectic Solvents Used in Organic Synthesis Note: This table illustrates common DES compositions and their potential application as reaction media.

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)PropertiesPotential Application in SynthesisReference
Choline ChlorideUrea1:2Biodegradable, low cost, high thermal stability.Medium for MCRs nih.gov
L-Threonine (Thr)Malonic Acid (Mal)1:1Acts as an effective, eco-friendly, and reusable organocatalyst.Catalysis of multicomponent reactions nih.gov
L-ProlineGlycerol1:3Biocompatible, low toxicity.Medium for amino acid chemistry mdpi.com

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org These reactions are characterized by their high atom economy, procedural simplicity, and ability to generate complex molecules in a single step, which minimizes waste and reduces energy consumption. beilstein-journals.org The Strecker and Ugi reactions are prominent examples of MCRs widely used for the synthesis of α-amino acids and their derivatives. nih.govwikipedia.org

The Strecker synthesis is a classic MCR that produces an α-amino acid from an aldehyde, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the process would begin with the reaction of 3-methoxybenzaldehyde, an ammonia source (like ammonium chloride), and a cyanide source (like sodium cyanide) to form an α-aminonitrile. acs.orgnih.gov This intermediate is then hydrolyzed to the corresponding α-amino acid, which can be subsequently esterified to yield the final methyl ester product. Modern variations of the Strecker reaction may be performed in a one-pot fashion and can be adapted for asymmetric synthesis to produce enantiomerically pure amino acids. acs.orgnih.gov

The Ugi reaction is another powerful MCR, typically involving four components: an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.comdntb.gov.ua This reaction directly yields an α-acylamino amide derivative. To synthesize a precursor to this compound, one could use 3-methoxybenzaldehyde, an amine, a suitable carboxylic acid, and an isocyanide. The resulting Ugi product can then be further transformed to obtain the desired α-amino ester. The versatility of the Ugi reaction allows for the creation of large libraries of peptide-like molecules and complex heterocyclic structures. beilstein-journals.orgmdpi.com

Table 3: Representative Reactants for MCR Synthesis of α-Aryl Glycine Derivatives Note: This table outlines potential starting materials for the synthesis of the target compound based on established MCR protocols for similar molecules.

Reaction TypeAldehydeAmine SourceCyanide/Isocyanide SourceOther ComponentsProduct TypeReference
Strecker Synthesis3-MethoxybenzaldehydeAmmonium Chloride / AmmoniaSodium Cyanide-α-Aminonitrile (precursor to amino acid) wikipedia.orgacs.orgnih.gov
Ugi 5C-4CR3-Methoxybenzaldehydeα-Amino Acid (e.g., Glycine)IsocyanideMethanol1,1'-Iminodicarboxylic acid derivative mdpi.comnih.gov
Ugi 4C-3CR3-MethoxybenzaldehydeAmineIsocyanideLevulinic AcidPseudo-peptide beilstein-journals.org

Chemical Transformations and Derivatization Strategies of Methyl 2 Amino 2 3 Methoxyphenyl Acetate

Reactivity of the Amino Group

The primary amino group in Methyl 2-amino-2-(3-methoxyphenyl)acetate is a nucleophilic center, readily participating in reactions with various electrophiles. This reactivity allows for the synthesis of imines, amides, urethanes, and N-alkylated derivatives.

Formation of Schiff Bases and Imines

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This transformation involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically carried out by refluxing equimolar amounts of the amino ester and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govcore.ac.uknih.gov Often, a catalytic amount of acid, like glacial acetic acid, is added to facilitate the dehydration step. core.ac.uk

The formation of the C=N double bond is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. These imine derivatives are important intermediates in various synthetic pathways. jmchemsci.com

Carbonyl CompoundSolventCatalystProduct (Schiff Base)
BenzaldehydeEthanolAcetic Acid (cat.)Methyl 2-(benzylideneamino)-2-(3-methoxyphenyl)acetate
4-ChlorobenzaldehydeMethanolNoneMethyl 2-((4-chlorobenzylidene)amino)-2-(3-methoxyphenyl)acetate
AcetoneToluenep-Toluenesulfonic acidMethyl 2-(isopropylideneamino)-2-(3-methoxyphenyl)acetate
CyclohexanoneEthanolAcetic Acid (cat.)Methyl 2-(cyclohexylideneamino)-2-(3-methoxyphenyl)acetate

Amidation and Urethane (B1682113) Formation

The nucleophilic amino group readily reacts with acylating agents, such as acid chlorides or acid anhydrides, to form stable amide bonds. These reactions are typically performed in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This direct acylation provides a straightforward route to N-acyl amino ester derivatives. nih.gov

Similarly, urethane (or carbamate) derivatives can be synthesized. This is achieved by reacting the amino group with chloroformates, such as benzyl (B1604629) chloroformate or ethyl chloroformate, or with isocyanates. The reaction with a chloroformate also requires a base to scavenge the liberated acid. Urethane formation is a common strategy for protecting the amino group in peptide synthesis and other organic transformations.

ReagentBaseSolventProduct Class
Acetyl ChlorideTriethylamineDichloromethane (B109758)Amide
Benzoyl ChloridePyridineTetrahydrofuran (B95107)Amide
Acetic Anhydride (B1165640)TriethylamineDichloromethaneAmide
Ethyl ChloroformateSodium BicarbonateDichloromethane/WaterUrethane
Phenyl IsocyanateNoneTolueneUrea Derivative

Nucleophilic Substitution Reactions

The amino group can act as a nucleophile in substitution reactions with alkyl halides to yield N-alkylated products. However, direct alkylation can be difficult to control, often resulting in a mixture of mono- and di-alkylated products. A more controlled and modern approach involves the direct N-alkylation using alcohols, which act as alkylating agents in the presence of a suitable catalyst. This method is highly atom-economical, with water being the only byproduct. rug.nl

For instance, ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols has been shown to be an effective method. rug.nl A significant challenge in this reaction is the potential for a competing transesterification reaction between the starting ester and the alcohol solvent/reagent. Lowering the reaction temperature can help minimize this side reaction, although it may also decrease the rate of the desired N-alkylation. rug.nl

Alkylating AgentCatalystCo-catalyst / AdditiveTemperature (°C)Potential Side Product
Benzyl AlcoholRuthenium ComplexDiphenylphosphate100Benzyl 2-amino-2-(3-methoxyphenyl)acetate
EthanolRuthenium ComplexDiphenylphosphate90Ethyl 2-amino-2-(3-methoxyphenyl)acetate
4-Methylbenzyl AlcoholRuthenium ComplexDiphenylphosphate1004-Methylbenzyl 2-amino-2-(3-methoxyphenyl)acetate

Reactivity of the Ester Moiety

The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups, most notably carboxylic acids through hydrolysis or different esters via transesterification.

Hydrolysis to Carboxylic Acids

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(3-methoxyphenyl)acetic acid. This transformation is typically achieved under basic conditions, a process known as saponification. The reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like methanol or ethanol to ensure solubility. google.com

The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt. A subsequent acidification step with a strong acid (e.g., hydrochloric acid) is required to protonate the carboxylate and isolate the free amino acid. google.com

BaseSolventAcidification AgentProduct
Sodium Hydroxide (NaOH)Water/MethanolHydrochloric Acid (HCl)2-amino-2-(3-methoxyphenyl)acetic acid
Potassium Hydroxide (KOH)Water/EthanolSulfuric Acid (H₂SO₄)2-amino-2-(3-methoxyphenyl)acetic acid
Lithium Hydroxide (LiOH)Water/THFHydrochloric Acid (HCl)2-amino-2-(3-methoxyphenyl)acetic acid

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, this involves reacting it with a different alcohol (R'-OH) to form a new ester and methanol. The reaction is an equilibrium process and can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium methoxide, potassium carbonate). wikipedia.orgmasterorganicchemistry.com

To drive the equilibrium toward the desired product, a large excess of the reactant alcohol is typically used, often serving as the solvent for the reaction. wikipedia.orgmasterorganicchemistry.com Alternatively, the removal of the methanol byproduct by distillation can also shift the equilibrium. wikipedia.org This reaction is useful for synthesizing a variety of esters from a common methyl ester precursor, allowing for the modification of properties such as solubility or volatility.

Alcohol (R'-OH)CatalystReaction ConditionsProduct
EthanolH₂SO₄ (catalytic)Reflux in excess ethanolEthyl 2-amino-2-(3-methoxyphenyl)acetate
IsopropanolSodium Methoxide (catalytic)Reflux in excess isopropanolIsopropyl 2-amino-2-(3-methoxyphenyl)acetate
Benzyl Alcoholp-Toluenesulfonic acidHeat with removal of methanolBenzyl 2-amino-2-(3-methoxyphenyl)acetate
Ethylene GlycolK₂HPO₄Heat2-Hydroxyethyl 2-amino-2-(3-methoxyphenyl)acetate

Aminolysis Reactions

The ester functionality in this compound is susceptible to nucleophilic attack by amines, a reaction known as aminolysis, to yield the corresponding amides. This transformation is a fundamental method for introducing peptide bonds or for the synthesis of various amide derivatives. The reaction typically involves treating the methyl ester with a primary or secondary amine. While the reaction can be performed under thermal conditions, the use of catalysts can significantly improve reaction rates and yields.

A notable advancement in this area is the use of enzymes as catalysts. Lipase-catalyzed aminolysis, particularly ammonolysis (using ammonia (B1221849) as the nucleophile), has been effectively demonstrated for the closely related compound, phenylglycine methyl ester. nih.govnih.gov This biocatalytic approach offers high enantioselectivity, which is crucial for the synthesis of optically pure α-amino amides. nih.gov For instance, lipase-catalyzed ammonolysis of racemic phenylglycine methyl ester using ammonium (B1175870) carbamate (B1207046) as the ammonia source has shown high enzymatic activity and selectivity. nih.gov Such methods are promising for the preparation of optically pure (R)-phenylglycine derivatives and could be applicable to the 3-methoxy substituted analogue. nih.gov

The general scheme for the aminolysis of this compound is presented below:

Reaction Scheme for Aminolysis Reaction scheme showing the aminolysis of this compound with a generic amine R1R2NH to form the corresponding amide.

In this reaction, R1 and R2 can be hydrogen, alkyl, or aryl groups.

The conditions for these reactions can be optimized based on the nucleophilicity of the amine and the desired product characteristics. The resulting amides are valuable intermediates in medicinal chemistry and materials science. nih.govresearchgate.net

Transformations Involving the Aromatic Ring

The 3-methoxyphenyl (B12655295) group in the molecule provides a platform for various aromatic functionalization reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these transformations.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the methoxy (B1213986) group (-OCH₃). The methoxy group is a strong electron-donating group through resonance (+M effect), which increases the electron density of the aromatic ring, particularly at the ortho and para positions. organicchemistrytutor.comyoutube.comaakash.ac.in Consequently, the methoxy group is an ortho, para-director. libretexts.orgwikipedia.org

The second substituent on the ring is the -CH(NH₂)COOCH₃ group at the meta position relative to the methoxy group. This α-amino ester group is generally considered to be deactivating due to the electron-withdrawing inductive effect (-I effect) of the ester functionality. Therefore, electrophilic attack will be directed by the more powerful activating group, the methoxy substituent.

The positions ortho and para to the methoxy group are C2, C4, and C6.

C2 and C6 positions: These are ortho to the methoxy group and are activated.

C4 position: This position is para to the methoxy group and is also strongly activated.

Steric hindrance from the bulky α-amino ester side chain at the C1 position might slightly disfavor substitution at the C2 position. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions of the aromatic ring.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position of AttackRelation to -OCH₃Relation to -CH(NH₂)COOCH₃Activation/DeactivationExpected Product
C2orthoorthoActivated but sterically hinderedMinor
C4parametaStrongly ActivatedMajor
C5metaparaDeactivatedNot expected
C6orthometaActivatedMajor

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of 4- and 6-substituted products.

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis, which is a highly valuable strategy in drug discovery. nih.govnih.gov While the section heading refers to the aromatic ring, a significant focus of recent late-stage functionalization research, particularly C-H methylation, has been on C(sp³)–H bonds adjacent to heteroatoms, due to the prevalence of such motifs in pharmaceutical compounds. nih.govprinceton.eduresearchgate.net

In the context of this compound, the most susceptible C(sp³)–H bond for this type of transformation would be the benzylic C-H bond alpha to both the phenyl ring and the nitrogen atom. This position is activated towards radical abstraction.

Recent methodologies have been developed for the direct methylation of C(sp³)–H bonds. These methods often involve the merger of photocatalysis with nickel catalysis. nih.gov A proposed mechanism involves a photocatalyst, such as decatungstate, which upon photoexcitation, can abstract a hydrogen atom from the substrate's α-amino C-H bond. nih.gov This generates an alkyl radical, which can then be intercepted by a nickel catalyst in a cycle that ultimately transfers a methyl group from a methyl source.

This approach allows for the direct conversion of a C-H bond to a C-CH₃ bond under mild conditions, tolerating a wide range of functional groups, making it suitable for the late-stage modification of complex molecules. nih.gov

Cyclization Reactions for the Formation of Diverse Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Quinazolinones are a class of heterocyclic compounds with a wide range of pharmacological activities. α-Amino acids and their esters are valuable starting materials for the synthesis of 2-substituted quinazolinones. organic-chemistry.orgnih.gov One common strategy involves the reaction of an α-amino ester with a derivative of 2-aminobenzoic acid (anthranilic acid).

A plausible route for the synthesis of a quinazolinone derivative from this compound would involve a two-step sequence. First, the amino group of the starting material would react with an activated derivative of 2-aminobenzoic acid, such as isatoic anhydride or a 2-aminobenzoyl chloride, to form an intermediate amide. Subsequent intramolecular cyclization, often promoted by heat or acid, would lead to the formation of the quinazolinone ring.

Alternatively, a one-pot reaction can be envisioned. For example, iodine-promoted oxidative cyclization of α-amino acids with 2-aminobenzamides provides a direct route to quinazolinones. organic-chemistry.org

Proposed Synthesis of a Quinazolinone Derivative Proposed reaction scheme for the synthesis of a quinazolinone derivative from this compound and a 2-aminobenzamide.

In this proposed scheme, the (3-methoxyphenyl)acetylamino moiety is incorporated into the final quinazolinone structure.

The versatile reactivity of this compound also allows for its use in the construction of other important heterocyclic systems like pyrimidines and pyrans, often through multicomponent reactions.

Pyrimidine Derivatives: Pyrimidines are fundamental N-heterocycles in medicinal chemistry. Their synthesis often involves the condensation of a three-carbon unit with an amidine. rsc.orgorganic-chemistry.orgslideshare.net While the direct use of an α-amino ester as the sole backbone component is less common, it can be incorporated into multicomponent strategies. For example, a reaction involving the α-amino ester, an amidine, and a suitable carbonyl compound could potentially lead to highly substituted pyrimidines. nih.govfigshare.comacs.org A more direct approach might involve the transformation of the amino ester into a β-enamino ester or a similar reactive intermediate, which could then undergo cyclocondensation with an amidine.

Pyran Derivatives: Pyrans and their fused derivatives are widespread in natural products and possess diverse biological activities. nih.govnih.gov The synthesis of functionalized 4H-pyrans is often achieved through a one-pot, three-component reaction. encyclopedia.pubresearchgate.net A typical reaction involves an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. nih.gov

In the context of this compound, while it may not be a direct component in the most common pyran syntheses, its structural elements can be found in the products of such reactions. For instance, a multicomponent reaction using 3-methoxybenzaldehyde (B106831), malononitrile, and a β-ketoester could yield a 2-amino-3-cyano-4-(3-methoxyphenyl)-4H-pyran derivative, a structure related to the starting material of this article.

Isocyanide-Based Multicomponent Cyclizations for Furan (B31954) and Thiophene (B33073) Derivatives

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular scaffolds in a single, efficient step. researchgate.netfrontiersin.org These reactions, such as the Ugi and Passerini reactions, typically involve the combination of three or more reactants to form a product that contains portions of all starting materials. nih.govmdpi.com this compound can serve as the amine component in such reactions to generate highly substituted heterocyclic structures like furans and thiophenes.

In a hypothetical Ugi-type four-component reaction (4-CR), this compound would react with a carbonyl compound, a carboxylic acid, and an isocyanide. The initial step involves the formation of an imine between the amine of the amino ester and the carbonyl compound. nih.gov Subsequent nucleophilic attack by the isocyanide, followed by the addition of the carboxylate, leads to an α-adduct which rearranges to form a dipeptide-like structure. nih.gov By carefully selecting reactants with appropriate functional groups, a subsequent intramolecular cyclization can be triggered to yield the desired heterocyclic ring.

For the synthesis of furan derivatives, a reactant such as an acetylenic aldehyde or ketone could be employed. The intermediate formed from the Ugi reaction could undergo a post-condensation cyclization to form the furan ring. Similarly, thiophene derivatives can be accessed, often through strategies that incorporate a sulfur source. nih.govnih.gov For example, using a thiocarboxylic acid in the Ugi reaction or employing a starting material that can subsequently react to close a thiophene ring are plausible strategies. nih.gov

The table below illustrates a generalized scheme for the participation of this compound in an isocyanide-based multicomponent reaction leading to a heterocyclic core.

Table 1: Hypothetical Ugi-Type Reaction for Heterocycle Synthesis

Reactant Class Example Reactant Role in Reaction
Amine This compound Provides the primary amine functionality.
Carbonyl Glyoxal Provides the aldehyde functionality for imine formation.
Acid Thioacetic acid Acts as the acid component and sulfur source for thiophene ring.
Isocyanide tert-Butyl isocyanide Provides the isocyanide carbon for the key intermediate.

| Resulting Core | Substituted Thiophene | The final heterocyclic scaffold after reaction and cyclization. |

Construction of Oxazolidinone Rings

The 1,3-oxazolidin-2-one ring is a significant structural motif found in numerous medicinally important compounds and is also widely used as a chiral auxiliary in asymmetric synthesis. researchgate.netgoogle.com this compound can be converted into a corresponding oxazolidinone derivative through a sequential reduction and cyclization process.

The first step involves the reduction of the methyl ester functionality to a primary alcohol. This transformation converts the α-amino ester into a β-amino alcohol, specifically 2-amino-2-(3-methoxyphenyl)ethan-1-ol. This reduction can be achieved using standard reducing agents such as lithium aluminium hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

The resulting β-amino alcohol is the direct precursor for the oxazolidinone ring. Cyclization is typically accomplished by reacting the amino alcohol with a phosgene (B1210022) equivalent, such as carbonyldiimidazole (CDI), phosgene itself, or triphosgene (B27547). This reaction forms the five-membered heterocyclic ring by creating a carbamate linkage between the amino and hydroxyl groups. This method is a common and effective strategy for synthesizing a wide range of oxazolidinone derivatives. google.com

Table 2: Two-Step Synthesis of 4-(3-methoxyphenyl)oxazolidin-2-one

Step Transformation Key Reagents and Conditions Product
1 Ester Reduction Lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), typically at 0 °C to room temperature. 2-amino-2-(3-methoxyphenyl)ethan-1-ol

| 2 | Cyclization | Carbonyldiimidazole (CDI) or triphosgene in a suitable solvent such as dichloromethane (DCM) or THF, often with a base. | 4-(3-methoxyphenyl)oxazolidin-2-one |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a sample of Methyl 2-amino-2-(3-methoxyphenyl)acetate. This analytical method provides a crucial verification of the compound's empirical formula, which is established as C₁₀H₁₃NO₃. By comparing the experimentally determined percentages of these elements to the theoretically calculated values derived from the molecular formula, the purity and compositional integrity of the synthesized compound can be rigorously assessed.

The theoretical elemental composition of this compound is calculated based on its atomic constituents and molecular weight. For a molecular formula of C₁₀H₁₃NO₃, the calculated percentages for carbon, hydrogen, and nitrogen are fundamental benchmarks for experimental validation.

Detailed research findings for analogous compounds demonstrate that experimental values for C, H, and N typically fall within a narrow margin of the theoretical values, commonly an acceptable deviation of ±0.4%. nih.govchemrxiv.org This level of accuracy confirms that the synthesized compound has the correct elemental composition and is substantially free from impurities that would alter the mass percentages of its constituent elements.

The verification process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich environment. The resulting combustion gases—carbon dioxide, water, and nitrogen gas—are collected and quantified. These quantities are then used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample.

Below is a data table presenting the theoretical elemental composition of this compound.

Interactive Data Table: Elemental Composition of this compound

ElementSymbolTheoretical Percentage (%)
CarbonC61.53
HydrogenH6.71
NitrogenN7.17

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and various properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry). This analysis would yield precise bond lengths, bond angles, and dihedral angles for this compound. Furthermore, DFT calculations would provide a map of the electron density distribution, highlighting areas of high and low electron density, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in predicting a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap typically indicates a molecule that is more easily excited and more reactive. For this compound, this analysis would help in understanding its potential as an electron donor or acceptor in chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which the molecule will absorb light. This theoretical spectrum could then be compared with experimental data to validate the computational model and gain a deeper understanding of the molecule's electronic structure.

Elucidation of Reaction Mechanisms

Computational chemistry is also instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often difficult to obtain through experiments alone.

For any chemical reaction involving this compound, computational methods could be used to identify the transition state—the highest energy point along the reaction pathway. By calculating the energy of this transition state relative to the reactants, the activation energy can be determined. This value is a direct measure of the reaction's kinetic feasibility; a higher activation energy implies a slower reaction.

Bond Evolution Theory (BET) is a more advanced computational approach that provides a detailed description of the changes in electron density as a chemical reaction progresses. This analysis would offer a step-by-step visualization of bond breaking and bond formation, tracking the flow of electrons throughout the reaction involving this compound. This would provide a profound understanding of the underlying electronic mechanisms of its chemical transformations.

Computational Chemistry and Theoretical Studies on Methyl 2 Amino 2 3 Methoxyphenyl Acetate and Its Reactions

Mechanistic Insights from Computational Studies

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic nature of molecules and their reactions, providing insights that are often inaccessible through experimental means alone. For Methyl 2-amino-2-(3-methoxyphenyl)acetate, while specific MD studies are not prevalent in the current body of scientific literature, the principles and methodologies can be inferred from studies on analogous systems, such as other amino acid esters and methoxyphenyl-containing compounds. These simulations can elucidate reaction mechanisms, conformational dynamics, and the role of solvent effects at an atomic level of detail.

Prior to any chemical reaction, the conformational state of the reactant molecules plays a crucial role in determining the reaction pathway and its efficiency. MD simulations can map the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. This is critical for understanding how the molecule might need to adopt a specific, higher-energy conformation to undergo a reaction. For instance, in enzymatic or solution-phase reactions, the orientation of the amino, ester, and methoxyphenyl groups relative to each other and to incoming reactants is paramount.

A study on the conformational analysis of methyl 3-amino-2,3-dideoxy-α-D-arabino-hexopyranoside, a molecule also containing an amino and a methyl ester group, utilized X-ray crystallography and spectroscopic methods to determine its three-dimensional structure. nih.gov Such experimental data can serve as a starting point for MD simulations to explore the molecule's flexibility and conformational landscape in different environments.

MD simulations excel at explicitly modeling the solvent environment, which can significantly influence reaction mechanisms and rates. For a molecule like this compound, the solvent can form hydrogen bonds with the amino and ester groups and interact with the aromatic ring. These interactions can stabilize or destabilize transition states and intermediates.

Ab-initio molecular dynamics simulations on the electrolysis of amino acids in an aqueous environment have demonstrated the ability to model ultrafast radical reactions and complex acid-base chemistry in detail. mdpi.com These simulations show how water molecules can mediate reactions, for example, by forming hydrogen bonds and facilitating proton transfer. mdpi.com Similar approaches could be applied to study the hydrolysis of the ester group in this compound, tracking the movement of water molecules and the formation of key intermediates on a picosecond timescale.

MD simulations, particularly quantum mechanics/molecular mechanics (QM/MM) methods, are instrumental in elucidating complex reaction mechanisms. In a QM/MM simulation, the reacting part of the system is treated with high-level quantum mechanics, while the surrounding environment (e.g., solvent or a protein active site) is treated with more computationally efficient molecular mechanics.

For example, computational studies on the polymerization reaction of D-aminopeptidase to synthesize D-peptides have used QM/MM simulations to understand the stereospecificity of the enzyme. nih.gov These simulations revealed higher activation barriers for the acylation and aminolysis reactions with the L-stereoisomer compared to the D-substrate, providing a molecular-level explanation for the enzyme's selectivity. nih.gov A similar approach could be envisioned to study the enzymatic reactions involving this compound, providing detailed insights into the interactions within an enzyme's active site and the energetic profile of the reaction pathway.

The following table summarizes key parameters that can be obtained from MD simulations to provide mechanistic insights, with illustrative examples from related systems.

Simulation ParameterInformation GainedExample from Analogous Systems
Potential Energy Surface Identifies stable conformers and transition states.Theoretical analysis of 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole predicted two nearly isoenergetic conformers. mdpi.com
Radial Distribution Functions Describes the probability of finding a particle at a distance r from another particle, revealing solvent structuring.Used in simulations of poly(beta-amino ester) based polyplexes to understand molecular interactions. nih.gov
Free Energy Profiles Determines the activation energies and reaction coordinates for chemical transformations.A computational study on the reaction between 2-methoxyfuran (B1219529) and an ethyl nitroprop-2-enoate derivative calculated activation energies for different reaction pathways. nih.gov
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed molecules, indicating conformational stability.Used to assess the equilibration of systems in MD simulations of D-aminopeptidase with its substrates. nih.gov

The next table presents a hypothetical data set that could be generated from an MD simulation studying the hydrolysis of an amino acid ester, illustrating the type of quantitative data that can be obtained.

Reaction CoordinateFree Energy (kcal/mol)Key Interatomic Distances (Å)
Reactant State 0.0C-O (ester): 1.35, O(water)-C(carbonyl): >3.5
Transition State +18.5C-O (ester): 1.50, O(water)-C(carbonyl): 2.10
Intermediate +5.2C-O (ester): broken, C-O(water): 1.45
Product State -10.8N/A

Methyl 2 Amino 2 3 Methoxyphenyl Acetate As a Key Building Block in Advanced Organic Synthesis

Precursor in the Construction of Complex Organic Architectures

The strategic placement of functional groups in Methyl 2-amino-2-(3-methoxyphenyl)acetate makes it an ideal starting material for the synthesis of elaborate and multi-cyclic organic structures. The primary amine and the ester group offer orthogonal reactivity, allowing for sequential and controlled modifications. Organic chemists have leveraged this reactivity to incorporate the methoxyphenylglycine core into larger, more complex molecules, including those with potential biological activity.

The aromatic ring, activated by the meta-positioned methoxy (B1213986) group, can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This enables its integration into polycyclic systems and macrocycles, which are common motifs in natural products and pharmaceutically active compounds. For instance, the amino group can be acylated or alkylated, while the ester can be hydrolyzed, reduced, or converted to other functional groups, paving the way for a multitude of synthetic transformations.

Role in the Synthesis of Diverse α-Amino Acid Analogues

Unnatural α-amino acids are of significant interest in medicinal chemistry and chemical biology as they can be used to create peptides and other molecules with enhanced stability, novel conformations, and unique biological activities. This compound serves as a readily available precursor for a wide array of α-amino acid analogues.

The modification of this starting material can be achieved through several synthetic strategies. The amino group can be derivatized to form amides, sulfonamides, or carbamates, introducing a variety of substituents. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

Below is a table illustrating the types of α-amino acid analogues that can be synthesized from this compound:

Starting MaterialReagent/ConditionProduct TypePotential Application
This compoundAcyl Chloride/BaseN-Acyl-α-amino acid esterPeptide synthesis, Bioactive molecule synthesis
This compoundSulfonyl Chloride/BaseN-Sulfonyl-α-amino acid esterMedicinal chemistry scaffolds
This compoundIsocyanateN-Ureido-α-amino acid esterEnzyme inhibitors, Foldamer construction
This compound1. LiOH, H₂O/THF2. Amine, Coupling agentN-Substituted-α-amino acid amidePeptidomimetics, Drug discovery

These transformations allow for the systematic exploration of the chemical space around the α-amino acid core, leading to the discovery of molecules with tailored properties.

Scaffold for Systematic Derivatization and Chemical Library Generation

In modern drug discovery, the generation of chemical libraries around a central scaffold is a crucial strategy for identifying new lead compounds. The structural attributes of this compound make it an excellent scaffold for combinatorial chemistry and diversity-oriented synthesis. mdpi.com

The presence of multiple reaction sites allows for the attachment of a wide range of chemical appendages, leading to the rapid generation of a large number of distinct molecules. For example, the amino group can be functionalized through techniques like reductive amination or Ugi-type multi-component reactions, while the aromatic ring can be further substituted via electrophilic aromatic substitution or cross-coupling reactions.

The following table outlines a hypothetical derivatization scheme for generating a chemical library based on the this compound scaffold:

Scaffold PositionDerivatization ReactionBuilding Block DiversityResulting Functionality
Amino GroupAcylationVarious Acid ChloridesAmides
Amino GroupReductive AminationVarious Aldehydes/KetonesSecondary/Tertiary Amines
Ester GroupAmidation (post-hydrolysis)Various AminesAmides
Aromatic RingSuzuki Coupling (post-halogenation)Various Boronic AcidsBiaryl derivatives
Aromatic RingNitration/Reduction/Acylation-Substituted Anilines/Amides

This systematic derivatization approach enables the creation of a focused library of compounds that can be screened for a variety of biological targets, accelerating the process of drug discovery and development. The inherent chirality of the α-carbon also allows for the synthesis of stereochemically defined libraries, which is critical for understanding structure-activity relationships.

Q & A

Q. What are the methodological considerations for synthesizing methyl 2-amino-2-(3-methoxyphenyl)acetate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. For example, a modified Curtius reaction or reductive amination may be employed to introduce the amino group at the α-position. Optimization includes:

  • Catalyst selection : Use of palladium or copper catalysts for coupling reactions (e.g., Ullmann or Buchwald-Hartwig for aryl-amine bonds) .
  • Temperature control : Maintaining low temperatures (0–5°C) during amino group introduction to minimize side reactions like over-alkylation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates. Post-reaction, aqueous workup and column chromatography (silica gel, ethyl acetate/hexane gradients) are used for purification .

Q. How is the molecular structure of this compound validated experimentally?

Answer: Structural validation combines:

  • X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL for small molecules). Hydrogen bonding and torsion angles are analyzed to confirm stereochemistry .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions. The methoxy group (δ ~3.8 ppm) and ester carbonyl (δ ~170 ppm) are key markers.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 224.1) and fragmentation patterns .

Q. What analytical techniques are recommended for purity assessment and quantification?

Answer:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA to resolve amino and ester moieties .
  • Melting point analysis : Compare observed mp (e.g., 85–89°C for related aryl-acetates) with literature values to detect impurities .
  • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers address challenges in isolating stereoisomers during synthesis?

Answer: Stereochemical heterogeneity arises from the chiral α-amino center. Mitigation strategies include:

  • Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol gradients to resolve enantiomers .
  • Derivatization : Convert the amino group to a diastereomeric pair using chiral auxiliaries (e.g., Mosher’s acid chloride) for easier separation .
  • Crystallization-induced asymmetric transformation : Seed racemic mixtures with enantiopure crystals to favor one isomer .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence stability?

Answer: X-ray studies reveal:

  • Hydrogen-bonding networks : N–H···O interactions between the amino group and ester carbonyl (distance ~2.8 Å) form dimeric motifs. Graph set analysis (e.g., Etter’s notation) identifies R22(8)R_2^2(8) patterns .
  • π-π stacking : The 3-methoxyphenyl ring engages in offset stacking (3.5–4.0 Å) with adjacent aromatic systems, stabilizing the lattice .
  • Methoxy group orientation : The methoxy substituent adopts a planar conformation to minimize steric hindrance, confirmed by torsion angle analysis .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?

Answer:

  • Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can reveal conformational exchange broadening signals.
  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA software. Compare computed 1^1H chemical shifts (GIAO method) with experimental data to identify discrepancies .
  • Crystallographic validation : Cross-check NMR assignments with X-ray-derived bond lengths and angles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (especially amine intermediates).
  • Waste disposal : Segregate halogenated and non-halogenated waste. Neutralize acidic/basic byproducts before disposal .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Answer:

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., via Gaussian) to identify nucleophilic/electrophilic sites. The amino group’s HOMO typically drives reactivity .
  • Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., in DMSO) to predict reaction pathways and transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.